molecular formula C8H7Cl2FO3S B1407701 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride CAS No. 1706430-92-3

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

Cat. No.: B1407701
CAS No.: 1706430-92-3
M. Wt: 273.11 g/mol
InChI Key: FAZRNRKOYWZPCD-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride ( 1706430-92-3) is a high-purity chemical building block of significant value in synthetic and medicinal chemistry research . This compound, with the molecular formula C₈H₇Cl₂FO₃S and a molecular weight of 273.11 g/mol, is characterized by its reactive sulfonyl chloride group and a strategically substituted benzene ring featuring chloro, ethoxy, and fluoro substituents . Its primary research application is as a versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where it serves as a precursor to various sulfonamide derivatives . These derivatives are crucial scaffolds in the development and exploration of novel pharmaceutical compounds, including kinase inhibitors. Researchers value this reagent for its role in constructing targeted chemical libraries and probing structure-activity relationships. Proper handling is essential; the compound is moisture-sensitive and requires storage sealed in a dry environment at 2-8°C . As a safety precaution, it is classified with the signal word "Warning" and may cause skin and serious eye irritation, as well as respiratory irritation [GHS07] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO3S/c1-2-14-8-6(9)3-5(4-7(8)11)15(10,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZRNRKOYWZPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-chloro-4-ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is C₈H₈ClF₃O₂S. Its structure includes a sulfonyl chloride group, which is known for its high reactivity toward nucleophiles, making it an essential intermediate in organic synthesis.

Pharmaceutical Synthesis

One of the primary applications of this compound is in pharmaceutical synthesis. It serves as an intermediate for developing various sulfonamide derivatives and other bioactive compounds. The sulfonyl chloride functionality allows for nucleophilic substitution reactions, leading to the formation of sulfonamides that exhibit significant biological activities.

Case Study: Anticancer Agents

A study investigating sulfonamide derivatives derived from this compound demonstrated substantial cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cell proliferation pathways such as PI3K/AKT/mTOR, leading to increased apoptosis in cancer cells .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. Its reactivity allows it to participate in various coupling reactions, facilitating the creation of complex organic materials with tailored properties.

Applications in Polymer Chemistry

The compound can be employed to modify polymer backbones or as a cross-linking agent, enhancing the mechanical and thermal properties of materials. This application is particularly relevant in creating high-performance coatings that require specific functional characteristics .

Chemical Biology

In chemical biology, this compound is utilized for modifying biomolecules, enabling researchers to study biological processes and develop novel therapeutic agents. Its ability to form covalent bonds with biomolecules makes it a valuable tool for probing enzyme functions and cellular signaling pathways.

Enzyme Inhibition Studies

Research has shown that compounds derived from this compound can inhibit specific enzymes by interacting with their active sites. This property is being explored for developing new treatments for inflammatory diseases and other conditions linked to enzyme dysregulation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Pharmaceutical SynthesisIntermediate for sulfonamide derivativesSignificant anticancer activity observed
Material ScienceDevelopment of advanced polymers and coatingsEnhanced mechanical properties
Chemical BiologyModification of biomolecules for enzyme studiesPotential new treatments for inflammatory diseases

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

The sulfonyl chloride group (-SO₂Cl) distinguishes the target compound from other benzenoid derivatives. Below is a comparative analysis with key analogs:

Compound Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride -SO₂Cl, -Cl, -OCH₂CH₃, -F C₈H₆Cl₂FO₃S¹ ~271.56² High electrophilicity (SO₂Cl), hydrolytic sensitivity, potential sulfonylation agent.
3-Chloro-5-(trifluoromethyl)benzoyl chloride -COCl, -Cl, -CF₃ C₈H₃ClF₃O 216.56 Acylating agent; trifluoromethyl enhances lipophilicity and thermal stability.
3-Chloro-4-ethoxy-5-fluorobenzonitrile -CN, -Cl, -OCH₂CH₃, -F C₉H₇ClFNO 199.61 Nitrile group enables nucleophilic substitution; ethoxy improves solubility.
Ethyl 3-chloro-5-fluorobenzoylformate -COOEt, -Cl, -F C₁₀H₈ClFO₃ 230.62 Ester functionality for mild reactivity; used in intermediates for drug synthesis.

¹Assuming formula based on substituents.
²Calculated from atomic weights.

Research Findings and Data Gaps

  • Synthetic Routes: No direct studies on the target compound’s synthesis are cited. However, analogous sulfonyl chlorides are typically synthesized via chlorosulfonation of substituted benzenes.
  • Thermodynamic Data : Missing for the target compound, but trifluoromethyl-substituted benzoyl chlorides exhibit higher thermal stability (~200°C decomposition) .
  • Applications : Indirect evidence suggests utility in drug development (e.g., sulfonamide antibiotics) or polymer crosslinking, though specific studies are absent .

Biological Activity

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS No. 1706430-92-3) is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The sulfonyl chloride functional group is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to enzyme inhibition or modulation of protein function.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming stable adducts, leading to altered metabolic pathways.
  • Protein Interaction : It may interfere with protein-ligand interactions, affecting cellular signaling pathways.
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest its potential use in treating bacterial infections.
  • Anticancer Activity Investigation : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent effect on cancer cell proliferation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound is characterized as a solid at room temperature, with stability influenced by environmental factors such as temperature and pH.

Key Pharmacokinetic Parameters:

ParameterValue
SolubilityModerate in aqueous media
StabilityTemperature dependent
Toxicity ProfileUnder investigation

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with introducing the ethoxy group via nucleophilic substitution, followed by fluorination using agents like HF or DAST (diethylaminosulfur trifluoride). Chlorination at the sulfonyl position can be achieved using chlorine gas or phosphorus pentachloride (PCl₅) under anhydrous conditions, with FeCl₃ as a catalyst to enhance selectivity . Key factors affecting yield include temperature control (0–5°C for sulfonyl chloride formation to prevent side reactions) and stoichiometric ratios of chlorinating agents. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography is recommended to isolate the product with >95% purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxy group at δ ~4.1 ppm for CH₂ and δ ~1.3 ppm for CH₃; fluorine and chlorine substituents induce deshielding in aromatic protons) .
  • FT-IR : Confirm sulfonyl chloride groups (asymmetric S=O stretching at ~1370 cm⁻¹ and symmetric at ~1170 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (C₈H₆Cl₂FO₃S; calc. ~283 g/mol) and fragmentation patterns consistent with benzenesulfonyl chloride derivatives .
  • Elemental Analysis : Validate %C, %H, and %Cl to confirm stoichiometry .

Q. What are the critical storage and handling protocols to prevent decomposition?

  • Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Use desiccants (e.g., molecular sieves) to avoid moisture ingress, as sulfonyl chlorides readily hydrolyze to sulfonic acids . Handle in a fume hood with PPE (nitrile gloves, goggles) due to corrosive and lachrymatory hazards. Conduct stability tests under varying pH and humidity to establish shelf-life limits .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OEt) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing effects of Cl and F substituents activate the sulfonyl chloride group toward nucleophilic attack (e.g., by amines or alcohols) by increasing the electrophilicity of the sulfur atom. The ethoxy group (OEt) exerts a mesomeric electron-donating effect, which may slightly deactivate the ring but is offset by the strong electron-withdrawing nature of Cl and F. To optimize reactivity:
  • Compare reaction rates with model compounds (e.g., 4-fluorobenzenesulfonyl chloride) using kinetic studies .
  • Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity in substitutions .

Q. How can conflicting data on thermal stability under acidic vs. basic conditions be resolved?

  • Methodological Answer : Contradictory stability reports often arise from solvent polarity and counterion effects. For example:
  • In acidic media (e.g., HCl/EtOH), the compound may undergo slow hydrolysis to the sulfonic acid.
  • In basic conditions (e.g., aqueous NaOH), rapid degradation occurs due to nucleophilic hydroxide attack.
    To resolve discrepancies:
  • Conduct accelerated stability studies using HPLC to track degradation products under controlled pH (1–14) and temperature (25–80°C) .
  • Compare activation energies via Arrhenius plots to identify dominant degradation pathways .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis using this reagent?

  • Methodological Answer : Common byproducts include disulfonyl derivatives or hydrolyzed sulfonic acids. Mitigation approaches:
  • Stoichiometry Control : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to limit excess reagent.
  • Temperature Optimization : Maintain reactions at 0–5°C to suppress hydrolysis.
  • Additive Use : Include DMAP (4-dimethylaminopyridine) to catalyze the reaction and reduce side reactions .
  • Workup Protocol : Quench excess sulfonyl chloride with ice-cold NaHCO₃ and extract with dichloromethane to isolate the sulfonamide .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations in melting points (e.g., 83–87°C vs. 80–82°C) may stem from:
  • Purity Differences : Impurities like residual solvents or hydrolyzed products lower observed melting points. Validate purity via HPLC or TLC .
  • Polymorphism : Recrystallization solvents (e.g., hexane vs. ethyl acetate) can yield distinct crystalline forms. Perform X-ray diffraction (XRD) to confirm polymorphism .

Methodological Tables

Parameter Optimal Condition Reference
Sulfonyl Chloridation Temp0–5°C (prevents over-chlorination)
Storage Temperature–20°C under argon
Reaction Solvent for AmidationDry dichloromethane or THF
Catalyst for SulfonylationDMAP (0.1 equiv.)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Reactant of Route 2
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

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